rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate
CAS No.:
Cat. No.: VC13767407
Molecular Formula: C15H19NO2S
Molecular Weight: 277.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO2S |
|---|---|
| Molecular Weight | 277.4 g/mol |
| IUPAC Name | methyl (3aS,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate |
| Standard InChI | InChI=1S/C15H19NO2S/c1-18-14(17)15-10-16(8-13(15)9-19-11-15)7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-,15-/m1/s1 |
| Standard InChI Key | YDQXUNLHFXKDQQ-UKRRQHHQSA-N |
| Isomeric SMILES | COC(=O)[C@@]12CN(C[C@@H]1CSC2)CC3=CC=CC=C3 |
| SMILES | COC(=O)C12CN(CC1CSC2)CC3=CC=CC=C3 |
| Canonical SMILES | COC(=O)C12CN(CC1CSC2)CC3=CC=CC=C3 |
Introduction
Chemical Identification and Structural Properties
Basic Identifiers
The compound is defined by its International Union of Pure and Applied Chemistry (IUPAC) name: methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 2696257-49-3 |
| Molecular Formula | C₁₅H₁₉NO₂S |
| Molecular Weight | 277.38 g/mol |
| Structural Stereochemistry | rel-(3aS,6aR) configuration |
The molecular structure integrates a thieno[3,4-c]pyrrole core, a benzyl group at position 5, and a methyl ester at position 3a . The stereochemistry is critical for its interactions in chiral environments, though specific optical rotation data remain undisclosed in public literature.
| Hazard Category | GHS Code | Statement |
|---|---|---|
| Acute Oral Toxicity | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Research Applications
Role in Medicinal Chemistry
Thieno-pyrrole scaffolds are explored for their bioisosteric potential to indole and pyrrole moieties in drug design. Specific applications of this compound include:
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Intermediate in kinase inhibitor synthesis: The benzyl group may enhance binding to hydrophobic kinase pockets.
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Protease-resistant peptidomimetics: The rigid bicyclic system mimics peptide backbones while resisting enzymatic degradation.
Case Study: Analog Development
The 2,2-dioxide derivative (C₁₅H₁₉NO₄S, MW 309.4 g/mol) demonstrates enhanced solubility due to sulfone groups, making it a candidate for aqueous-phase reactions. Similarly, the tert-butyl analog (C₁₈H₂₅NO₃, MW 303.40 g/mol) is utilized in solid-phase peptide synthesis .
Comparative Analysis of Structural Analogs
| Compound | Molecular Formula | Key Modifications | Applications |
|---|---|---|---|
| Parent Compound (CAS 2696257-49-3) | C₁₅H₁₉NO₂S | Methyl ester, benzyl group | Kinase inhibitor intermediates |
| 2,2-Dioxide Derivative (VC13772055) | C₁₅H₁₉NO₄S | Sulfone groups at C2 | Solubility-enhanced reactions |
| tert-Butyl Analog (CAS 2162117-48-6) | C₁₈H₂₅NO₃ | tert-Butyl ester, furan ring | Peptide synthesis |
Future Directions
Unresolved Questions
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Stereochemical Impact: How does the rel-(3aS,6aR) configuration affect binding affinity in target proteins?
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Metabolic Stability: Pharmacokinetic studies are needed to assess hepatic clearance.
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